Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate
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Overview
Description
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate typically involves the esterification of 3-(2-(trifluoromethyl)phenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: 3-(2-(trifluoromethyl)phenyl)butanoic acid.
Reduction: 3-(2-(trifluoromethyl)phenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can be compared with other esters containing trifluoromethyl groups:
Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring, making it less complex.
Methyl 3-(2-(trifluoromethyl)phenyl)propanoate: Shorter carbon chain, resulting in different physical and chemical properties.
Ethyl 4-(trifluoromethyl)benzoate: Contains a benzoate ester instead of a butanoate ester, leading to variations in reactivity and applications
Properties
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-3-18-12(17)8-9(2)10-6-4-5-7-11(10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLBXAJIGOZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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